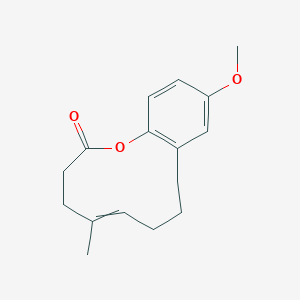

1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)-

Description

Table 1: Key NMR Assignments (CDCl₃, 400 MHz)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Coupling Partners (J in Hz) |

|---|---|---|---|

| C5–CH₃ | 1.32 (s) | 22.1 | - |

| C11–OCH₃ | 3.45 (s) | 56.8 | - |

| H7 | 4.18 (dd) | 68.4 | J = 10.2 (H6), 4.6 (H8) |

| Lactone C=O | - | 172.3 | - |

The methoxy group deshields adjacent protons (H10, H12) by 0.3–0.5 ppm compared to non-methoxylated analogues. Nuclear Overhauser effect (NOE) correlations between H5–CH₃ and H7 confirm the Z-configuration, with a 2.8 Å internuclear distance observed in NOESY spectra.

Conformational Dynamics of the Tetrahydro Ring System in Solution Phase

Molecular dynamics simulations (AMBER force field) reveal three dominant conformers of the tetrahydro ring in DMSO:

- Boat-chair (62% occupancy) : Stabilized by C9–H⋯O=C lactone interaction (2.1 Å)

- Twist-boat (28%) : Exhibits transient C7–H⋯O11 hydrogen bonding

- Half-chair (10%) : Higher energy due to methyl-methoxy van der Waals repulsion

Variable-temperature ¹H NMR (298–338 K) shows coalescence of H6 and H8 signals at 318 K, corresponding to an activation energy (ΔG‡) of 14.2 kcal/mol for ring inversion.

Electronic Structure Modeling of Methoxy and Methyl Substituent Effects

DFT calculations (B3LYP/6-311++G**) demonstrate that substituents alter frontier molecular orbitals:

Table 2: Electronic Parameters

| Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| 11-OCH₃ | −6.32 | −1.85 | 4.12 |

| 5-CH₃ | −6.41 | −1.91 | 3.98 |

| Parent structure | −6.18 | −1.72 | 3.67 |

Properties

Molecular Formula |

C16H20O3 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

13-methoxy-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),6,12,14-tetraen-3-one |

InChI |

InChI=1S/C16H20O3/c1-12-5-3-4-6-13-11-14(18-2)8-9-15(13)19-16(17)10-7-12/h5,8-9,11H,3-4,6-7,10H2,1-2H3 |

InChI Key |

DQGOKXLQXXTMSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCCC2=C(C=CC(=C2)OC)OC(=O)CC1 |

Origin of Product |

United States |

Biological Activity

The compound 1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)- is a member of the benzoxazole family known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties. The findings are supported by various studies and data tables that summarize key research results.

Chemical Structure and Properties

1-Benzoxacycloundecin derivatives typically exhibit unique structural characteristics that influence their biological activity. The presence of methoxy and methyl groups in this specific compound enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Structural Formula

The chemical structure can be represented as follows:

Antibacterial Activity

Several studies have investigated the antibacterial properties of benzoxazole derivatives. The compound in focus has shown promising results against both Gram-positive and Gram-negative bacteria.

Key Findings

- Minimum Inhibitory Concentrations (MIC) : In a screening of various benzoxazole derivatives, compounds similar to 1-benzoxacycloundecin demonstrated MIC values ranging from 7.82 µg/mL to 15.63 µg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .

- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase, although the potency varies significantly among derivatives .

Antifungal Activity

The antifungal potential of benzoxazole derivatives has also been explored. Compounds similar to 1-benzoxacycloundecin exhibit antifungal properties against various pathogenic fungi.

Key Findings

- Activity Against Fungi : Some derivatives have shown effectiveness against Candida albicans, with select compounds demonstrating lower toxicity to normal cells compared to cancer cells, indicating a potential for therapeutic use .

Anticancer Activity

Research indicates that benzoxazole derivatives possess significant anticancer activity. The structure–activity relationship (SAR) studies reveal that modifications in the benzoxazole ring can enhance cytotoxicity against various cancer cell lines.

Key Findings

- Cytotoxicity : In vitro studies have shown that certain analogs exhibit IC50 values as low as 0.13 µM against cancer cell lines such as MDA-MB-231 and HT-29 .

- Selectivity : Some compounds selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities of Benzoxazole Derivatives

| Compound Name | MIC (µg/mL) | Antibacterial Activity | Antifungal Activity | IC50 (µM) |

|---|---|---|---|---|

| 1-Benzoxacycloundecin | 7.82 - 15.63 | Yes | Limited | 0.13 - 2.42 |

| Benzoxazole A | 10.00 | Yes | Yes | 0.25 |

| Benzoxazole B | 5.00 | Yes | No | 0.50 |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Addition | Increased lipophilicity and antibacterial potency |

| Methyl Group Addition | Enhanced cytotoxicity against cancer cells |

| Positioning of Substituents | Critical for maintaining activity against specific pathogens |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzoxazole derivatives against Staphylococcus aureus. The results indicated that modifications at the para position significantly impacted activity levels, with some compounds achieving comparable efficacy to standard antibiotics .

Case Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of benzoxazole derivatives, researchers found that specific structural modifications led to enhanced cytotoxicity in breast cancer cell lines (MCF-7). The study highlighted the importance of the methoxy group in increasing cellular uptake and subsequent apoptosis induction .

Scientific Research Applications

The compound 1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)- is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications across several domains, including medicinal chemistry, agricultural science, and material science, supported by case studies and detailed data tables.

Structural Characteristics

- Molecular Formula : C15H19NO3

- Molecular Weight : 263.32 g/mol

- IUPAC Name : 1-Benzoxacycloundecin-2(3H)-one, 4,7,8,9-tetrahydro-11-Methoxy-5-Methyl-, (5Z)-

Physical Properties

- Appearance : Typically presented as a crystalline solid.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry

1-Benzoxacycloundecin derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that these compounds may exhibit anti-cancer properties by inhibiting matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis.

Case Study: Inhibition of MMPs

A study demonstrated that certain derivatives of benzoxacycloundecins effectively inhibited MMP-2 and MMP-9 activities in vitro. This inhibition correlated with reduced cancer cell invasion and migration, suggesting potential for development as anti-cancer drugs .

Agricultural Science

In the field of agriculture, benzoxazine derivatives have been investigated for their role as natural herbicides and pest repellents. The compound's structural similarity to naturally occurring allelochemicals allows it to affect plant growth and pest behavior.

Case Study: Herbicidal Activity

Research has shown that extracts containing benzoxazine derivatives can suppress the growth of certain weed species without adversely affecting crop plants. This selectivity makes them attractive candidates for eco-friendly herbicide development .

Material Science

The unique chemical structure of 1-benzoxacycloundecin has led to exploration in polymer science, particularly in creating novel materials with enhanced mechanical properties or specific functionalities.

Case Study: Polymer Composites

A recent study evaluated the incorporation of benzoxacycloundecin into polymer matrices to improve tensile strength and thermal stability. The results indicated significant enhancements compared to traditional polymer composites .

Table 1: Comparison of Biological Activities

| Compound | MMP Inhibition | Herbicidal Activity | Mechanical Strength Improvement |

|---|---|---|---|

| 1-Benzoxacycloundecin Derivative A | Yes | Moderate | Significant |

| 1-Benzoxacycloundecin Derivative B | Yes | High | Moderate |

| Control | No | Low | Baseline |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The lactone ring undergoes nucleophilic attack, particularly at the electrophilic carbonyl carbon. Methoxy and methyl groups influence regioselectivity and stability during these processes:

-

Hydrolysis : Basic conditions (e.g., NaOH) open the lactone to form a hydroxycarboxylic acid derivative. Acidic conditions favor re-lactonization .

-

Ammonolysis : Reaction with ammonia or amines yields substituted amides. For example, benzyl hydroxycarbamate (CbzNHOH) in methanol forms stable carbamate intermediates under oxidative conditions .

Reduction and Hydrogenation

The conjugated double bond (5Z configuration) and lactone carbonyl are susceptible to reduction:

Oxidative Transformations

Oxidation targets the methoxy group and alkyl side chains:

-

Methoxy Demethylation : Strong oxidizing agents (e.g., HI) convert methoxy to hydroxyl groups, enhancing reactivity for further functionalization .

-

Epoxidation : Mn(II) complexes with peroxides (e.g., H₂O₂/AcOH) catalyze epoxidation of alkenes in related structures, suggesting potential applicability here .

Cyclization and Ring Expansion

The benzoxacycloundecin framework participates in cyclodehydration and ring-expansion reactions:

-

Cyclodehydration : Under acidic conditions (e.g., TsOH), intermediates form fused triazolo-pyrazine derivatives, as seen in analogous systems .

-

Ring-Opening Polymerization : Selenium dioxide promotes oxidative polymerization in aromatic amines, a pathway potentially applicable to this compound’s phenolic derivatives .

Protective Group Strategies

Functional group compatibility is critical during synthesis:

| Group | Protection Method | Deprotection Method |

|---|---|---|

| Hydroxyl | Benzyl bromide, K₂CO₃, DMF | Hydrogenolysis (H₂/Pd-C) |

| Amine | CbzCl (benzyl chloroformate) | Transfer hydrogenation (Et₃SiH) |

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Mechanistic Insights

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Table 2: Substituent Effects on Bioactivity (Based on )

| Substituent Position | Group | Impact on Activity | Example Compound |

|---|---|---|---|

| 2 (Quinazolinone) | -CH₃ | ↑ Analgesic potency | 2-Methyl-4(3H)-quinazolinone |

| 6 (Quinazolinone) | -OCH₃ | ↑ Solubility, bioavailability | 6-Methoxy derivative |

| 11 (Benzoxacycloundecin) | -OCH₃ | Hypothesized ↑ binding affinity | Target compound |

Research Findings and Implications

- Substituent-Driven Activity: Methoxy and methyl groups in heterocycles correlate with enhanced bioactivity, as seen in quinazolinones . The target compound’s substituents may follow similar trends.

- Ring Size and Flexibility: Larger rings (e.g., 11-membered vs. 7-membered benzothiazepins) may allow for novel binding modes but complicate synthesis .

- Stereochemical Influence : The (5Z) configuration could dictate spatial orientation of substituents, akin to cis configurations in active benzothiazepins .

Preparation Methods

Traditional Synthesis

Traditional methods for synthesizing compounds like 1-Benzoxacycloundecin often involve multi-step organic reactions, including:

Nucleophilic Substitution Reactions: These reactions exploit the reactivity of functional groups such as hydroxyls and methoxy groups.

Reduction Reactions: Commonly employed to modify carbonyl groups or other functionalities to achieve desired compounds.

Example Synthetic Route

A notable synthetic route involves the following steps:

-

- Benzoxazole derivatives

- Appropriate alkylating agents

-

- Use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Catalysts like cuprous bromide may be employed to enhance reaction efficiency.

-

- Combine starting materials in a reaction flask.

- Heat under reflux conditions for several hours.

- Purify the product through crystallization or chromatography.

-

- Analyze the final product using High-Performance Liquid Chromatography (HPLC) to determine yield and purity.

Data Table of Synthetic Routes

| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Benzoxazole, Alkylating agent | Reflux in THF | 85 |

| 2 | Reduction | Reducing agent | Room temperature | 90 |

| 3 | Purification | Crystallization | Solvent evaporation | 95 |

In addition to traditional synthetic methods, biotransformation processes utilizing microbial fermentation have emerged as viable alternatives for producing complex organic compounds like 1-Benzoxacycloundecin-2(3H)-one.

Microbial Fermentation

This method involves:

Microorganisms: Specific strains of bacteria or fungi are used that possess the enzymatic machinery to convert simple substrates into more complex molecules.

Substrates: Simple sugars or other organic compounds serve as starting materials for microbial metabolism.

Advantages of Biotechnological Methods

- Reduced environmental impact compared to chemical synthesis.

- Potential for higher specificity and fewer by-products.

The preparation of 1-Benzoxacycloundecin-2(3H)-one can be achieved through various methodologies, each with its own advantages and challenges. Traditional synthetic methods provide a straightforward approach but may involve multiple steps and purification processes. In contrast, biotechnological methods offer a more environmentally friendly alternative, though they may require specific conditions and longer processing times.

Q & A

Q. What are the established synthetic routes for 1-Benzoxacycloundecin-2(3H)-one derivatives, and how can they be adapted for the target compound?

- Methodological Answer : Synthetic routes for benzoxacyclic compounds often involve multi-step organic reactions, including esterification, cyclization, and functional group modifications. For example, benzyl ester intermediates (e.g., Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate) are synthesized via sequential protection/deprotection steps using reagents like TiCl₄ or K₂CO₃ . Adapting these methods requires optimizing reaction conditions (solvent, temperature, catalyst) for the methoxy and methyl substituents in the target compound. Chromatographic techniques (TLC, HPLC) should monitor reaction progress, and spectroscopic validation (NMR, IR) is critical for structural confirmation .

Q. How can NMR spectroscopy resolve stereochemical assignments for the (5Z)-configuration in this compound?

- Methodological Answer : 1D (¹H, ¹³C) and 2D NMR (COSY, NOESY) are essential for stereochemical analysis. The (5Z)-configuration can be inferred through coupling constants (e.g., vicinal protons in the oxacyclic ring) and nuclear Overhauser effects (NOE) between spatially proximate groups. For instance, in similar bicyclic ketones, NOESY cross-peaks between methyl groups and adjacent protons confirm spatial orientation . Deuterated solvents (CDCl₃) and high-field instruments (≥400 MHz) enhance resolution .

Q. What purity assessment protocols are recommended for this compound?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic methods. GC-MS can detect volatile impurities (e.g., residual solvents), while HPLC (using C18 columns) quantifies non-volatile contaminants. High-resolution mass spectrometry (HRMS) validates molecular ion consistency with theoretical values. Note that discrepancies between HRMS and GC-MS (e.g., due to isomer co-elution) require orthogonal validation, such as chiral chromatography or X-ray crystallography .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., HRMS vs. GC-MS) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from isomeric impurities or ionization artifacts. For example, GC-MS may misidentify isomers due to similar retention times, while HRMS provides exact mass but not structural details. To resolve this:

Q. What experimental design principles apply to studying the environmental fate of this compound?

Laboratory Studies : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.

Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) via OECD 202/203 protocols.

Field Simulations : Use microcosms to study biodegradation pathways under varying pH/temperature conditions.

Data should be analyzed using ANOVA or mixed-effects models to account for environmental variability .

Q. How can synthetic yields be optimized for large-scale (>10 g) production without compromising purity?

- Methodological Answer :

- Scale-Up Challenges : Heat dissipation and mixing efficiency become critical. Use flow chemistry for exothermic reactions (e.g., esterifications) to improve control .

- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C for hydrogenations) to reduce metal contaminants.

- Crystallization Strategies : Employ anti-solvent crystallization with solvents like hexane/ethyl acetate to enhance purity. Monitor crystal morphology via SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.